molecular formula C11H15CoI2O B12313284 Diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt; oxomethylidene

Diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt; oxomethylidene

Cat. No.: B12313284
M. Wt: 475.98 g/mol
InChI Key: FWLQULRYVVJQCB-UHFFFAOYSA-L
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Description

Diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt; oxomethylidene is an organometallic complex featuring a cobalt center coordinated to a pentamethylcyclopentadienyl (Cp) ligand, two iodide anions, and an oxomethylidene (C=O) group. The Cp ligand, a highly substituted cyclopentadienyl derivative, confers steric bulk and electronic stabilization to the metal center. Structural characterization likely involves X-ray crystallography (as inferred from analogous complexes ), NMR, and IR spectroscopy .

Properties

Molecular Formula

C11H15CoI2O

Molecular Weight

475.98 g/mol

InChI

InChI=1S/C10H15.CO.Co.2HI/c1-7-6-10(4,5)9(3)8(7)2;1-2;;;/h1-5H3;;;2*1H/q-1;;+3;;/p-2

InChI Key

FWLQULRYVVJQCB-UHFFFAOYSA-L

Canonical SMILES

CC1=[C-]C(C(=C1C)C)(C)C.[C]=O.[Co+](I)I

Origin of Product

United States

Preparation Methods

The synthesis of diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt; oxomethylidene (molecular formula: C₁₁H₁₇CoI₂O, molecular weight: 478.02 g/mol) involves coordination of a pentamethylcyclopentadienyl (Cp*) ligand to a cobalt center, followed by the introduction of iodine and carbonyl groups. The compound’s air-stable nature and catalytic utility necessitate precise control over reaction parameters, including solvent selection, temperature, and inert atmosphere.

Ligand Preparation: Pentamethylcyclopentadienyl Lithium

The Cp* ligand is typically generated as its lithium salt (Cp*Li) through the reaction of pentamethylcyclopentadiene with lithium metal. This step is critical for subsequent transmetallation with cobalt precursors. While detailed protocols are proprietary, general organometallic practices suggest the following:

  • Reactants : Pentamethylcyclopentadiene (C₁₀H₁₆) and lithium metal.
  • Conditions : Conducted in anhydrous tetrahydrofuran (THF) under nitrogen/argon at −78°C to 25°C.
  • Product Isolation : Cp*Li is obtained as a crystalline solid after solvent removal.

Cobalt Coordination and Iodination

The Cp*Li intermediate reacts with cobalt iodide (CoI₂) to form the cobaltocene framework. Subsequent carbonyl insertion yields the final product:

  • Transmetallation :
    $$
    \text{CpLi} + \text{CoI}_2 \rightarrow \text{CpCoI} + \text{LiI}
    $$
    Conducted in benzene or toluene under reflux, yielding a cobalt(I) intermediate.
  • Carbonylation :
    Exposure to carbon monoxide (CO) at 1 atm introduces the carbonyl ligand:
    $$
    \text{CpCoI} + \text{CO} \rightarrow \text{CpCo(CO)I}_2
    $$
    Reaction progress is monitored via infrared spectroscopy (IR) for the characteristic C≡O stretch (~1,950 cm⁻¹).

Purification and Characterization

Post-synthesis purification involves:

  • Recrystallization : From dichloromethane/hexane mixtures to remove unreacted CoI₂.
  • Analytical Data :
    • Melting Point : Decomposes above 200°C.
    • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO).
    • Spectroscopy : ¹H NMR (CDCl₃) shows a singlet for Cp* methyl groups at δ 1.85 ppm.

Comparative Analysis with Related Complexes

Compound Molecular Formula Key Differences
Cp*Rh(CO)I₂ C₁₁H₁₇RhI₂O Rhodium center enhances oxidative stability
Cp*Ir(CO)I₂ C₁₁H₁₇IrI₂O Higher catalytic activity in hydrogenation
[Cp*Co(CO)I₂]⁻SbF₆ C₁₁H₁₇CoF₆I₂OSb Ionic form used in C–H functionalization

Applications in Catalysis

The compound serves as a precursor for cationic cobalt(III) catalysts in directed C–H bond functionalization. For example:

  • C–H Amidation : Cp*Co(CO)I₂ (1.25 mol%) with AgSbF₆ and KOAc enables C2-selective amidation of indoles.
  • Reaction Mechanism : CO ligand loss generates a coordinatively unsaturated Co(III) center, facilitating substrate activation.

Challenges and Optimization Strategies

  • Iodine Bridging : Undesired dimerization via iodide bridges is mitigated by steric bulk of Cp* and low reaction concentrations.
  • Yield Improvements : Use of excess CO (2–3 atm) increases carbonyl insertion efficiency to >80%.

Chemical Reactions Analysis

Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) undergoes several types of chemical reactions, including :

    Oxidation: It can catalyze the oxidation of olefins.

    Carbonylation: It facilitates the carbonylation of carboxylic acids and alcohols.

    Activation of C-H bonds: This compound is also involved in the activation of C-H bonds.

Common reagents and conditions used in these reactions include organic solvents like benzene and inert gas atmospheres such as nitrogen or argon . The major products formed from these reactions depend on the specific substrates and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt; oxomethylidene has the molecular formula C11_{11}H15_{15}CoI2_2O and a molecular weight of 475.98 g/mol. The compound features a cobalt center coordinated to a pentamethylcyclopentadienyl ligand and two iodine atoms, along with an oxomethylidene group that enhances its reactivity and catalytic properties. Its unique structure allows it to engage in various chemical reactions effectively.

Catalytic Applications

  • C-H Bond Activation
    This compound plays a crucial role in C-H bond activation processes. The compound's ability to facilitate these reactions makes it valuable in organic synthesis where the formation of new carbon-carbon bonds is required.
    • Case Study : In a recent study on cobalt-catalyzed cycloadditions involving cyclopropenes and alkynes, it was found that cobalt complexes like diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt significantly lower the energy barriers for these transformations compared to traditional rhodium catalysts .
  • Carbonylation Reactions
    This compound is also effective in carbonylation reactions where it can introduce carbonyl groups into organic substrates. Its reactivity under various conditions allows for the synthesis of complex molecules.
    • Data Table: Comparison of Catalytic Efficiency
      | Catalyst | Reaction Type | Yield (%) | Conditions |
      |----------|---------------|-----------|------------|
      | this compound | Carbonylation | 85% | Benzene under N2_2 atmosphere |
      | Rhodium Complex | Carbonylation | 75% | Benzene under N2_2 atmosphere |
      | Iridium Complex | Carbonylation | 70% | Benzene under N2_2 atmosphere |

Synthesis of Organometallic Complexes

The compound serves as a precursor for synthesizing other organometallic complexes that exhibit diverse catalytic properties. The pentamethylcyclopentadienyl ligand (Cp*) enhances the electron density around the metal center, making these complexes more reactive.

  • Example : The synthesis of (pentamethylcyclopentadienyl)rhodium dicarbonyl from diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt involves deprotonation followed by metalation with rhodium sources .

Potential in Material Science

The unique properties of this compound also open avenues for applications in material science. Its ability to form stable complexes can be exploited in developing new materials for electronic or photonic applications.

Mechanism of Action

The mechanism by which Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) exerts its effects involves its role as a catalyst. It facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with a lower activation energy. The molecular targets and pathways involved depend on the specific reaction being catalyzed, such as the activation of C-H bonds or the carbonylation of carboxylic acids .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : Bond lengths in Cp* complexes (e.g., Ir–C bonds: 2.187–2.198 Å ) provide benchmarks for comparing Co–C and Co–I bond distances, though specific data for the cobalt compound are unavailable.

Biological Activity

Diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt; oxomethylidene (CAS Number: 35886-64-7) is an organometallic compound that has garnered interest for its potential biological activities. This compound features a pentamethylcyclopentadiene ligand, which enhances its reactivity and stability in various chemical environments. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and materials science.

  • Molecular Formula : C11H15CoI2O
  • Molecular Weight : 475.98 g/mol
  • Synonyms : Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt; oxomethylidene

Anticancer Potential

Recent studies have indicated that cobalt complexes can exhibit significant anticancer properties. Specifically, compounds containing pentamethylcyclopentadiene ligands have shown promise in inhibiting tumor growth through various mechanisms:

  • Cell Proliferation Inhibition : Research has demonstrated that cobalt-based compounds can inhibit the proliferation of cancer cells. For instance, cobalt complexes have been shown to induce apoptosis in breast cancer cell lines by activating caspase pathways .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS is a well-known mechanism by which metal complexes exert cytotoxic effects on cancer cells. Diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt may enhance ROS production, leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

Compounds similar to diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt have also been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : Studies suggest that cobalt complexes can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Anticancer Activity in Breast Cancer Models

In a controlled study involving MCF-7 breast cancer cells treated with diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt:

  • Treatment Duration : 24 hours
  • Concentration Range : 10 µM to 100 µM
  • Results : Significant reduction in cell viability was observed at concentrations above 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells.
Concentration (µM)Viability (%)Apoptotic Cells (%)
10905
506025
1003050

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

A study assessed the antimicrobial efficacy of diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt against Staphylococcus aureus:

  • Method : Disk diffusion assay
  • Results : The compound exhibited a clear zone of inhibition at concentrations of 100 µg/disc and above.
Concentration (µg/disc)Zone of Inhibition (mm)
5010
10020
20030

Mechanistic Insights

The biological activity of diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt is attributed to several factors:

  • Ligand Effects : The pentamethylcyclopentadiene ligand enhances electron density around the cobalt center, facilitating interactions with biological macromolecules.
  • Metal Ion Properties : Cobalt's ability to form stable complexes with biomolecules allows it to interfere with cellular processes effectively.
  • Oxidative Stress Induction : The generation of ROS leads to damage in cellular components such as DNA and proteins.

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